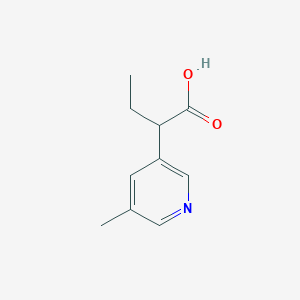

2-(5-Methylpyridin-3-yl)butanoic acid

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(5-methylpyridin-3-yl)butanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-3-9(10(12)13)8-4-7(2)5-11-6-8/h4-6,9H,3H2,1-2H3,(H,12,13) |

InChI Key |

MYLRSEIHHMGPCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=CC(=C1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Conjugate Addition Method

One of the primary methods for synthesizing 2-(5-methylpyridin-3-yl)butanoic acid involves a conjugate addition reaction using pyridylcuprates. This approach offers an efficient and asymmetric synthesis pathway.

- Prepare 2-bromopyridine solution in Et2O at -78°C.

- Add BuLi solution and stir for 5 minutes.

- Cannulate the mixture into a solution of copper(I) iodide in dibutylsulfide and Et2O at 0°C.

- Stir the resulting dark solution at room temperature for 15 minutes.

- Add methyl tiglate and stir for 1 hour at room temperature.

- Add saturated aqueous ammonia and separate the phases.

- Extract the aqueous layer with Et2O.

- Extract the combined organic extracts with aqueous HCl.

- Basify the combined aqueous extracts with saturated aqueous ammonia.

- Re-extract with Et2O, wash with brine, dry over MgSO4, and concentrate in vacuo.

This method yields the desired product as a pale yellow oil.

Oxidation of Pyridine Derivatives

Another approach involves the oxidation of pyridine derivatives to obtain the desired carboxylic acid.

- Synthesize (2-bromopyridin-3-yl)-methanol from 2-bromonicotinic acid.

- Oxidize the alcohol to 2-bromopyridine-3-carbaldehyde.

- Further oxidize the aldehyde to obtain the carboxylic acid.

Table 1: Oxidation of (2-bromopyridin-3-yl)-methanol to 2-bromopyridine-3-carbaldehyde

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | LDA, n-BuLi, DMF | -78°C to RT, 6h | Not specified |

| 2 | DCC, H3PO4, DMSO | RT, 1.5h | Not specified |

- Alternative Synthesis Routes

Base-Catalyzed Hydrolysis

This method involves the hydrolysis of ester precursors to obtain the desired carboxylic acid.

- Dissolve the ester precursor in MeOH.

- Add 2 M NaOH solution.

- Stir the mixture at 65°C for 2 hours.

- Acidify the solution to pH 5 with 1 M HCl.

- Concentrate in vacuo to obtain a white solid.

- Purify using reverse-phase C18 flash chromatography.

This method has been reported to yield 89% of the desired product with a diastereomeric ratio of 45:55.

Green Synthesis Approach

A more environmentally friendly approach uses alum (KAl(SO4)2·12H2O) as a catalyst for the synthesis of related compounds.

- Mix 3-acetyl pyridine, amino acid, and alum in water.

- Stir the suspension at 80°C for a specified time.

- Add thiosemicarbazide and continue stirring at 80°C.

- Filter the product, wash with cold water, and recrystallize from ethanol.

This method offers improvements in terms of yield, operational simplicity, and environmental impact.

- Characterization and Analysis

The synthesized this compound can be characterized using various analytical techniques:

- Melting point: 108-109°C (for related compounds)

- FT-IR spectroscopy

- 13C NMR spectroscopy

- 1H NMR spectroscopy

Table 2: Characteristic Spectroscopic Data

| Technique | Key Signals |

|---|---|

| FT-IR | 3379 cm^-1 (OH), 2974 cm^-1 (CH), 1721 cm^-1 (C=O) |

| 1H NMR | 8.54 ppm (s, NCH), 8.49 ppm (d, NCH) |

- Conclusion

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(5-Methylpyridin-3-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy-Substituted Butanoic Acid Herbicides

Compounds such as 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) share the butanoic acid backbone but differ in their aromatic substituents (phenoxy groups vs. pyridine) . Key distinctions include:

The pyridine ring in this compound may confer enhanced solubility in polar solvents compared to chlorinated phenoxy analogs. However, the lack of chlorine substituents likely reduces its herbicidal activity, as phenoxy auxins rely on chlorine for receptor binding .

Thiazolidinone-Modified Butanoic Acid Derivatives

lists compounds like 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (MW: 337.419) and 2-[(5E)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (MW: 360.457). These feature thiazolidinone rings fused to butanoic acid, enhancing structural complexity and molecular weight .

The thiazolidinone derivatives’ extended conjugation and sulfur-containing rings suggest distinct bioactivity mechanisms compared to the pyridine-based compound.

Research Implications and Gaps

While this compound’s exact applications remain undocumented, structural analogs highlight the importance of substituent choice in modulating solubility, bioactivity, and target specificity. Further studies should explore:

- Synthetic auxin activity: Testing herbicidal efficacy against phenoxy analogs.

- Drug discovery : Screening for kinase inhibition or antimicrobial activity, leveraging pyridine’s coordination capacity.

- Physicochemical profiling : Measuring logP, pKa, and solubility to refine structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.